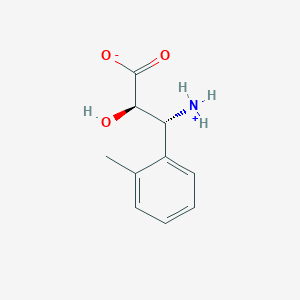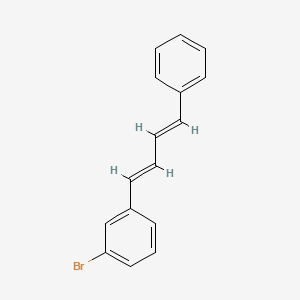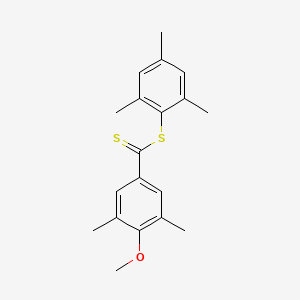
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazo group, a hydroxyl group, and two phenyl groups attached to a butanone backbone. The presence of these functional groups makes it a versatile compound in synthetic chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3,4-diphenyl-2-butanone with diazomethane under controlled conditions to introduce the diazo group. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3,4-diphenyl-2-butanone.
Reduction: Formation of 4-chloro-1-amino-3-hydroxy-3,4-diphenyl-2-butanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone involves its interaction with various molecular targets and pathways. The diazo group can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s activity. The phenyl groups contribute to the compound’s hydrophobic interactions with molecular targets .
類似化合物との比較
Similar Compounds
4-Chloro-3,4-diphenyl-2-butanone: Lacks the diazo and hydroxyl groups, making it less reactive in certain types of reactions.
1-Diazo-3-hydroxy-3,4-diphenyl-2-butanone: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-Chloro-1-diazo-3-hydroxy-2-butanone: Lacks the phenyl groups, resulting in different chemical properties and reactivity.
Uniqueness
4-Chloro-1-diazo-3-hydroxy-3,4-diphenyl-2-butanone is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both diazo and hydroxyl groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry and other scientific fields .
特性
IUPAC Name |
4-chloro-1-diazo-3-hydroxy-3,4-diphenylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-15(12-7-3-1-4-8-12)16(21,14(20)11-19-18)13-9-5-2-6-10-13/h1-11,15,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROIZDMVYRRHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C(=O)C=[N+]=[N-])O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid](/img/structure/B7794400.png)





